1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride
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Overview
Description
1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is a nitrile-functionalized ionic liquid. This compound is known for its superior characteristics in various chemical reactions, particularly in Suzuki and Stille coupling reactions .
Preparation Methods
The synthesis of 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride involves the reaction of imidazole with 3-bromopropionitrile under specific conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium ring.
Coupling Reactions: It shows superior characteristics in Suzuki and Stille coupling reactions, which are commonly used in organic synthesis.
Oxidation and Reduction: The nitrile groups can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions.
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride exerts its effects involves its ionic nature and the presence of nitrile groups. These features allow it to interact with various molecular targets, including enzymes and proteins, stabilizing their structures and enhancing their activity. The compound can also participate in electron transfer reactions, making it useful in catalytic processes .
Comparison with Similar Compounds
1,3-bis(3-cyanopropyl)-1H-imidazol-3-ium chloride is unique due to its dual nitrile functionality and imidazolium core. Similar compounds include:
1,3-bis(3-cyanopropyl)tetramethyldisiloxane: This compound also contains nitrile groups but has a different core structure, leading to different reactivity and applications.
1,3-bis(3-cyanopropyl)-2,3-dihydro-1H-imidazol-1-ium chloride: This compound is structurally similar but differs in its hydrogenation state, affecting its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H15ClN4 |
---|---|
Molecular Weight |
238.72 g/mol |
IUPAC Name |
4-[3-(3-cyanopropyl)imidazol-3-ium-1-yl]butanenitrile;chloride |
InChI |
InChI=1S/C11H15N4.ClH/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;/h9-11H,1-4,7-8H2;1H/q+1;/p-1 |
InChI Key |
ACFNVKKYJRDMAS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[N+](=CN1CCCC#N)CCCC#N.[Cl-] |
Origin of Product |
United States |
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